2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Description
The compound “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Scientific Research Applications
Structural Aspects and Properties
Research on related quinazoline derivatives reveals insights into the structural aspects and properties of such compounds. For example, studies on amide-containing isoquinoline derivatives demonstrate their ability to form gels or crystalline solids upon treatment with different mineral acids, highlighting the influence of molecular structure on physical properties and potential applications in material science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activity
Derivatives of quinazoline, including pyrimidine-triazole derivatives, have been synthesized and tested for antimicrobial activity against selected bacterial and fungal strains, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anti-inflammatory and Analgesic Activities
The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities highlight the pharmaceutical potential of such compounds. Notably, certain derivatives have shown promising analgesic and anti-inflammatory effects, suggesting their application in developing new treatments for pain and inflammation (Alagarsamy et al., 2015).
Molecular Docking Studies
Comprehensive studies, including DFT and experimental investigations, on the molecular structure of quinazolin-2-ylthio derivatives provide valuable insights into their electronic properties and potential interactions with biological targets. Molecular docking studies suggest inhibitory activity against specific enzymes or receptors, indicating the relevance of these compounds in drug design and development (El-Azab et al., 2016).
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-14(2)15-9-11-16(12-10-15)22-19(25)13-26-20-17-7-5-6-8-18(17)23-21(3,4)24-20/h5-12,14,23H,13H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRNVBSKFHNXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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